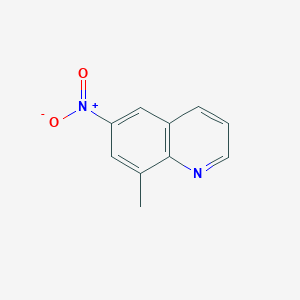

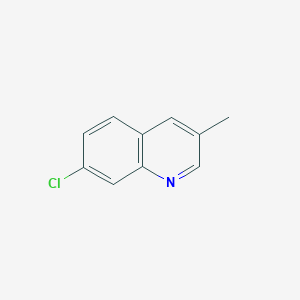

8-Methyl-6-nitroquinoline

Overview

Description

8-Methyl-6-nitroquinoline is a type of quinoline, a common nitrogen-containing heterocyclic framework found in many natural products, functional materials, and useful drugs . It has a molecular formula of C10H8N2O3 . It is also known by other names such as 6-Methoxy-8-nitroquinoline and methyl 8-nitro-6-quinolyl ether .

Molecular Structure Analysis

The molecular structure of 8-Methyl-6-nitroquinoline consists of a benzene ring fused with a pyridine moiety . The molecular weight is 204.18 g/mol .Physical And Chemical Properties Analysis

8-Methyl-6-nitroquinoline is a crystalline powder with a yellow color . It has a melting point range of 158°C to 162°C . The compound is stable under normal conditions .Scientific Research Applications

Carcinogenicity Studies

8-Methyl-6-nitroquinoline (8-MQ) has been studied for its carcinogenic potential. In a study by Fukushima et al. (1981), 8-MQ was included in the diet of male and female F344 rats for 104 weeks. The study found that 8-Nitroquinoline, a related compound, induced forestomach tumors, while 6-Nitroquinoline caused focal hyperplasia of the forestomach. The results showed a discrepancy between the mutagenicities of quinoline derivatives and their carcinogenicities to rats.

Chemical Synthesis and Modifications

8-Methyl-6-nitroquinoline has been used as a starting material or intermediate in chemical synthesis. Woźniak and Grzegożek (1993) explored the oxidative methylamination of nitroquinolines, including 8-methyl-6-nitroquinoline, to produce mono- and bis(methylamino)-substituted compounds (Woźniak & Grzegożek, 1993). This study is important for understanding the chemical properties and reactions of nitroquinolines.

Tautomerism and Fluorimetric Detection

In another study, Zavala et al. (1985) investigated tautomerism in 8-aminoquinolines, a derivative of 8-MQ. The study observed that the 1-methylquinolinium cations derived from 8-aminoquinoline showed significant molar absorptivities, suggesting tautomerism of the singly-protonated parent quinolines (Zavala, Radcliffe, & Schulman, 1985).

Application in Fluorescent Chemosensors

In the realm of fluorescent chemosensors, 8-aminoquinoline-based chemosensors have been developed, utilizing 8-MQ derivatives. Ghorai et al. (2020) synthesized chemosensors for the selective detection of Zn2+ and Al3+ ions, demonstrating significant potential for biological applications (Ghorai, Pal, Karmakar, & Saha, 2020).

properties

IUPAC Name |

8-methyl-6-nitroquinoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O2/c1-7-5-9(12(13)14)6-8-3-2-4-11-10(7)8/h2-6H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWPCEVGGEXXTQG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC2=C1N=CC=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-Methyl-6-nitroquinoline | |

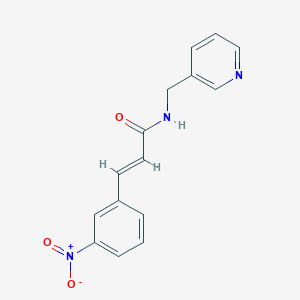

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{[(Tert-butoxy)carbonyl]amino}-4-methanesulfonylbutanoic acid](/img/structure/B3215579.png)

![1-[(4-Bromophenyl)methyl]-5-oxopyrrolidine-2-carboxylic acid](/img/structure/B3215600.png)

![4-bromo-2-[(2E)-3-(3,4-dimethoxyphenyl)prop-2-enoyl]phenyl furan-2-carboxylate](/img/structure/B3215604.png)

![5-Chloro-1H-pyrazolo[3,4-B]pyrazine](/img/structure/B3215639.png)

![2-[2-(Diphenylphosphanylamino)-4,6-bis(trifluoromethyl)phenyl]-3,5-bis(trifluoromethyl)aniline](/img/structure/B3215655.png)